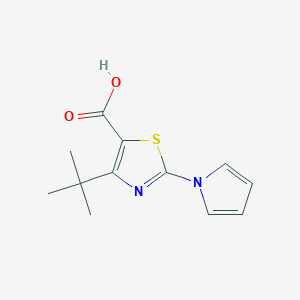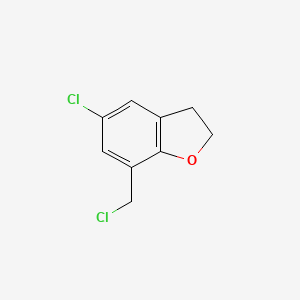
5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran
Overview
Description
“5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine” is a chemical compound with the CAS Number: 853574-37-5 . It has a molecular weight of 219.07 .
Molecular Structure Analysis
The molecular structure of “5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine” can be represented by the InChI code: 1S/C9H8Cl2O2/c10-5-6-3-7(11)9-8(4-6)12-1-2-13-9/h3-4H,1-2,5H2 .
Physical and Chemical Properties Analysis
The melting point of “5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine” is between 16-17 degrees Celsius .
Scientific Research Applications
β-Amyloid Aggregation Inhibition
5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran has been utilized in the synthesis of compounds that inhibit β-amyloid aggregation, a process implicated in Alzheimer’s disease. An efficient synthesis method was described for a potent β-amyloid aggregation inhibitor using a related benzofuran derivative (Choi et al., 2003).
Heterocyclic Compound Synthesis
This compound is also instrumental in creating polycyclic N-heterocyclic compounds. It plays a role in synthesizing new ring systems, contributing to the diverse field of heterocyclic chemistry (Okuda et al., 2012).
Analytical Chemistry
In analytical chemistry, various isomers of benzofuran, including derivatives of this compound, have been synthesized and used for identifying components in 'research chemical' products (Stańczuk et al., 2013).
Natural Product Isolation
A chlorinated compound closely related to this compound was isolated from the chloroformic extract of Flourensia riparia, highlighting its occurrence in natural products (Uriburu et al., 2005).
Thermal Rearrangement Studies
The compound has been used in studying thermal rearrangements, providing insights into chemical reaction pathways and mechanisms (Šarčevic̀ et al., 1973).
Antimicrobial Activity
Derivatives of benzofuran, including those related to this compound, have shown potential in antimicrobial activities, indicating their utility in medicinal chemistry (Lunkad et al., 2015).
Dopamine Level Influence
Research has explored the influence of benzofuran derivatives on dopamine levels in the brain, which has implications in understanding substance dependence and neurological effects (Cha et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZKFFQHRRAHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


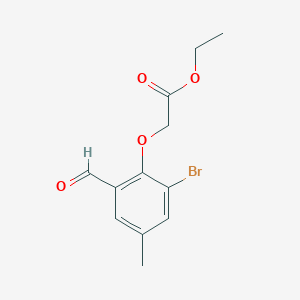
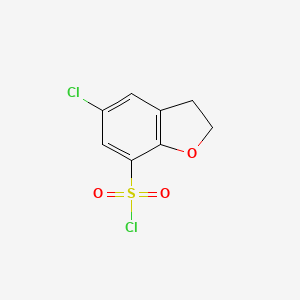
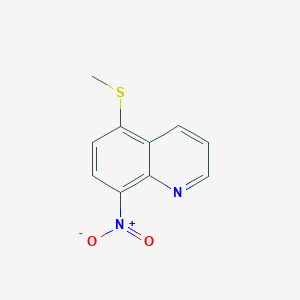
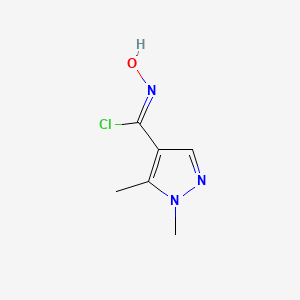
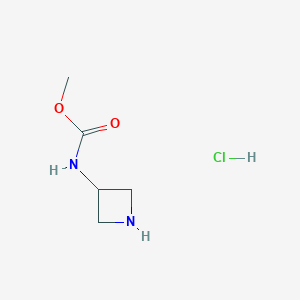
![(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1430574.png)
![8-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B1430576.png)
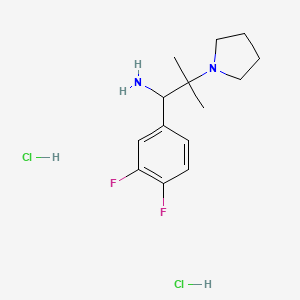
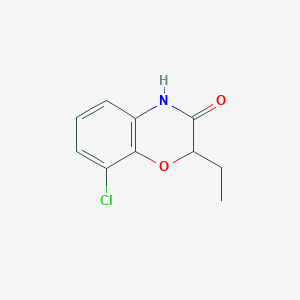
![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1430581.png)
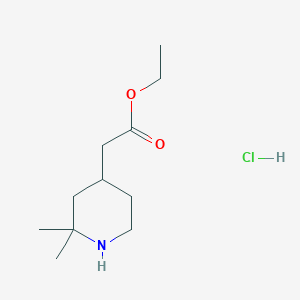
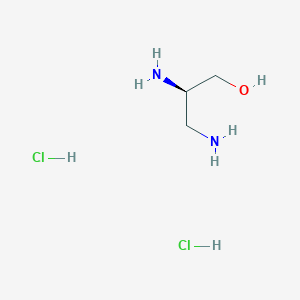
amino]thiophene-2-carboxylic acid](/img/structure/B1430587.png)
